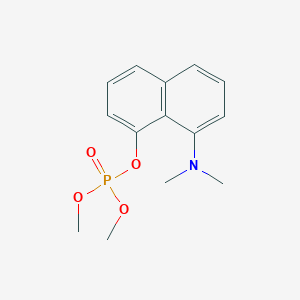
4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring substituted with a piperidine ring and an aminomethyl group
Méthodes De Préparation
The synthesis of 4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile typically involves multiple steps. One common method includes the reaction of naphthalene-1-carbonitrile with 3-aminomethylpiperidine under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yields and purity.
Analyse Des Réactions Chimiques
4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
4-(3-Aminomethylpiperidin-1-yl)naphthalene-1-carbonitrile can be compared with other similar compounds such as:
Naphthalene-1-carbonitrile: A simpler compound with a similar naphthalene core but lacking the piperidine and aminomethyl groups.
8-Halonaphthalene-1-carbonitriles: Compounds with halogen substitutions on the naphthalene ring, which exhibit different chemical properties and reactivities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
870889-70-6 |
|---|---|
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
4-[3-(aminomethyl)piperidin-1-yl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H19N3/c18-10-13-4-3-9-20(12-13)17-8-7-14(11-19)15-5-1-2-6-16(15)17/h1-2,5-8,13H,3-4,9-10,12,18H2 |
Clé InChI |
HLWUMDXTWPZVST-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoyl chloride](/img/structure/B14200299.png)

![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)
![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)
![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)
![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)

